{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Medicinal Chemistry SAR NOS Inhibition

{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide (CAS 1326812-55-8) is an S-substituted isothiourea salt with the molecular formula C8H9BrF2N2S and a molecular weight of 283.13 g/mol. It is synthesized via reaction of 3,5-difluorobenzyl bromide with thiourea, yielding the hydrobromide salt.

Molecular Formula C8H9BrF2N2S
Molecular Weight 283.14 g/mol
CAS No. 1326812-55-8
Cat. No. B6349943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
CAS1326812-55-8
Molecular FormulaC8H9BrF2N2S
Molecular Weight283.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)CSC(=N)N.Br
InChIInChI=1S/C8H8F2N2S.BrH/c9-6-1-5(2-7(10)3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
InChIKeyLWLFAQLOWJNMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide (CAS 1326812-55-8): Procurement-Ready Profile for a Fluorinated Isothiourea Building Block


{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide (CAS 1326812-55-8) is an S-substituted isothiourea salt with the molecular formula C8H9BrF2N2S and a molecular weight of 283.13 g/mol . It is synthesized via reaction of 3,5-difluorobenzyl bromide with thiourea, yielding the hydrobromide salt . This compound belongs to a pharmacologically significant class of S-benzylisothiourea derivatives, which are recognized as potent nitric oxide synthase (NOS) inhibitors and synthetic intermediates for guanidine introduction . The 3,5-difluoro substitution pattern on the benzyl ring distinguishes it from non-fluorinated and mono-halogenated analogs, imparting altered electronic properties, lipophilicity, and metabolic stability that are critical for structure-activity relationship (SAR) optimization in medicinal chemistry programs.

Why Generic {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide Substitution Fails in NOS Inhibition and Chemical Biology Applications


Isothiourea-based NOS inhibitors and guanidinylating agents are highly sensitive to the steric and electronic nature of the S-substituent. The unsubstituted S-benzylisothiourea (IC50 ~5.6 µM against iNOS ) serves as a baseline scaffold, but its limited potency and metabolic profile often necessitate structural optimization. Introduction of halogen atoms on the benzyl ring can dramatically alter inhibitory potency, isoform selectivity, and cellular stability . For instance, the 4-chloro derivative shows enhanced activity in inducing spherical cells in E. coli compared to the parent compound . The 3,5-difluoro substitution pattern represents a distinct electronic and steric environment that cannot be replicated by 4-chloro, 3,4-dichloro, or 2,4-difluoro analogs. Each substitution pattern yields unique Hammett sigma constants, lipophilicity (clogP), and metabolic oxidative vulnerability. Simply interchanging S-benzylisothiourea derivatives without quantitative understanding of these parameters risks loss of target potency, altered selectivity, and unpredictable pharmacokinetic behavior, making direct procurement of the precise 3,5-difluoro variant essential for reproducible SAR studies and lead optimization.

Quantitative Differentiation of {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide Against Closest Isothiourea Analogs


Electronic Modulation: 3,5-Difluoro vs. 4-Chloro and Unsubstituted S-Benzyl Hammett Sigma Constants

The 3,5-difluorobenzyl group exerts a distinct electron-withdrawing effect quantified by summed Hammett sigma constants. The meta-fluorine substituents (σ_m = 0.34 each) contribute a combined σ_m = 0.68, while the unsubstituted benzyl has σ = 0 and the 4-chloro analog (σ_p = 0.23) provides weaker electron withdrawal . This electronic divergence influences the pKa of the isothiourea moiety, with the 3,5-difluoro analog predicted to have a lower amidine pKa (~7.5) compared to unsubstituted S-benzylisothiourea (pKa ~8.5) . This shift affects the protonation state at physiological pH, which directly governs hydrogen-bonding interactions within the NOS active site and NOS isoform selectivity. The 3,5-difluoro pattern uniquely balances electron deficiency with metabolic stability, a profile not achievable by 4-chloro (σ_p = 0.23) or 3,4-dichloro (σ_m+p ≈ 0.60) substitutions.

Medicinal Chemistry SAR NOS Inhibition Electronic Effects

Lipophilicity Modulation: clogP of 3,5-Difluoro vs. 4-Chloro and 3,4-Dichloro S-Benzyl Isothioureas

The introduction of two fluorine atoms on the 3- and 5-positions of the benzyl ring results in a unique lipophilicity profile. The predicted clogP for {[(3,5-difluorophenyl)methyl]sulfanyl}methanimidamide (free base) is approximately 1.39, compared to 1.80 for the 4-chloro analog and 2.30 for the 3,4-dichloro analog . This intermediate lipophilicity is strategically positioned; it lies between the overly polar unsubstituted benzyl derivative (clogP ~1.0) and the excessively lipophilic 3,4-dichloro variant, which may suffer from higher metabolic clearance and non-specific protein binding. The 3,5-difluoro pattern achieves a balanced LogD7.4, predicted to enhance passive membrane permeability while avoiding the high lipophilicity risks (clogP >3) that often correlate with poor solubility and increased off-target toxicity .

Drug Design Lipophilicity ADME Physicochemical Properties

Metabolic Stability: Oxidative Defluorination vs. Dechlorination of S-Benzyl Isothioureas

Fluorine substitution at the 3,5-positions of the benzyl ring provides a marked metabolic advantage over chlorine-substituted analogs. The carbon-fluorine bond (bond dissociation energy ~485 kJ/mol) is significantly stronger than the carbon-chlorine bond (~340 kJ/mol), rendering the 3,5-difluoro variant resistant to oxidative dehalogenation by cytochrome P450 enzymes . In contrast, S-(4-chlorobenzyl)isothiourea undergoes measurable CYP2E1-mediated dechlorination, generating reactive aldehyde intermediates and contributing to metabolic instability . While direct head-to-head metabolic stability data for this specific compound is unavailable, the class-level principle is well-established: the 3,5-difluorobenzyl motif is a recognized 'metabolic switch' in medicinal chemistry, employed precisely for its ability to block sites of oxidative metabolism without introducing the CYP inhibition liability common to 4-chlorophenyl groups .

Drug Metabolism CYP450 Fluorine Chemistry Metabolic Stability

Commercially Available Purity: 98% Assay vs. Typical Technical-Grade S-Benzylisothiourea Hydrohalides

The compound is commercially supplied at a certified purity of 98% , providing a well-defined starting point for SAR studies and biological assays. Many unsubstituted and mono-halogenated S-benzylisothiourea hydrohalide salts are commonly encountered as technical-grade materials (90-95% purity) with variable residual thiourea or benzyl halide contaminants . Residual thiourea is a known iNOS inhibitor (IC50 ~150 µM) and can confound biological readouts if not removed. The higher, documented purity of this 3,5-difluoro variant reduces the risk of false-positive results in cell-based NOS inhibition assays and ensures that observed potency originates from the intended compound rather than impurities. For procurement officers, this translates to lower downstream costs for re-purification and assay failure troubleshooting.

Procurement Purity QC Reproducibility

Recommended Application Scenarios for {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide Based on Differential Evidence


iNOS Inhibitor Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

When progressing from a generic S-benzylisothiourea hit (iNOS IC50 ~5.6 µM) to a lead series, the 3,5-difluoro variant is rationally selected for its intermediate lipophilicity (clogP ~1.39) that strikes a balance between cell permeability and metabolic clearance . The two fluorine atoms block potential sites of CYP450-mediated oxidation without the metabolic liability associated with 4-chloro substitution, making this compound suitable for in vivo efficacy models where sustained NOS inhibition is required .

Synthesis of 3,5-Difluorobenzylguanidine Pharmacophores via Isothiourea-Guanidine Transformation

This compound serves as a stable, crystalline precursor for introducing the 3,5-difluorobenzyl group onto guanidine-containing scaffolds . Reaction with primary amines under mild basic conditions releases the corresponding N-substituted guanidine. The 3,5-difluorobenzylguanidine motif is prevalent in ALK/ROS1 kinase inhibitors and HIV capsid inhibitors; thus procurement of the isothiourea precursor enables parallel SAR exploration .

Pharmacophore Validation Studies Differentiating NOS Isoform Selectivity via Fluorine Electronic Effects

The distinct electronic profile of the 3,5-difluoro substitution (Σσ_m = 0.68) compared to 4-chloro (σ_p = 0.23) allows researchers to probe the electronic requirements of the NOS active-site arginine-binding pocket . Using this compound alongside its 4-chloro and unsubstituted analogs in a matched-pair analysis enables deconvolution of electronic vs. steric contributions to iNOS/nNOS/eNOS selectivity, a critical step in designing isoform-selective inhibitors .

Quote Request

Request a Quote for {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.